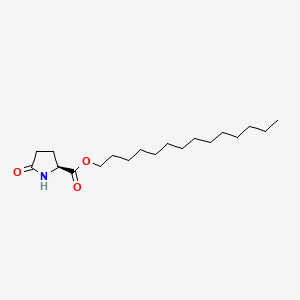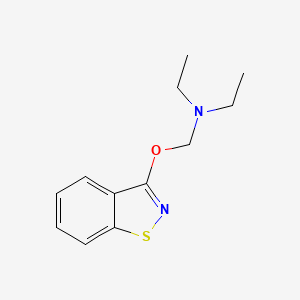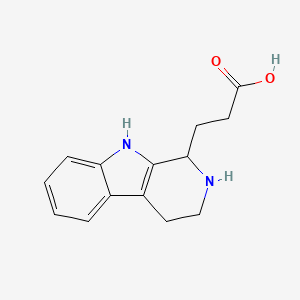
1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by its two methoxy groups and two 4-methylphenylamino groups attached to the anthracenedione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Amination: The 4 and 8 positions are then functionalized with 4-methylphenylamino groups. This can be done through nucleophilic aromatic substitution reactions using 4-methylphenylamine and appropriate catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: The methoxy and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor or intermediate in the synthesis of other organic compounds.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Could be investigated for its pharmacological properties and potential use in drug development.
Industry: Used as a dye or pigment in the textile and printing industries.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione involves its interaction with molecular targets and pathways. The methoxy and amino groups may play a role in its binding to specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dimethoxyanthraquinone: Lacks the amino groups but has similar methoxy substitutions.
4,8-Diaminoanthraquinone: Contains amino groups but lacks methoxy substitutions.
Anthraquinone: The parent compound without any substitutions.
Uniqueness
1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione is unique due to the combination of methoxy and amino groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
144860-31-1 |
|---|---|
Fórmula molecular |
C30H26N2O4 |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
1,5-dimethoxy-4,8-bis(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O4/c1-17-5-9-19(10-6-17)31-21-13-15-23(35-3)27-25(21)29(33)28-24(36-4)16-14-22(26(28)30(27)34)32-20-11-7-18(2)8-12-20/h5-16,31-32H,1-4H3 |
Clave InChI |
QHCZHAGYTBWRIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)OC)C(=O)C4=C(C=CC(=C4C3=O)OC)NC5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




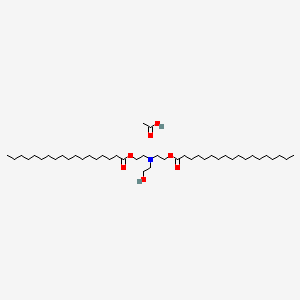
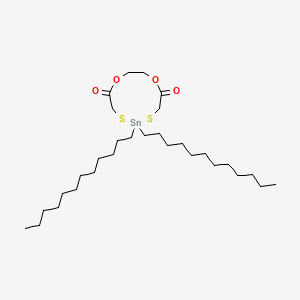
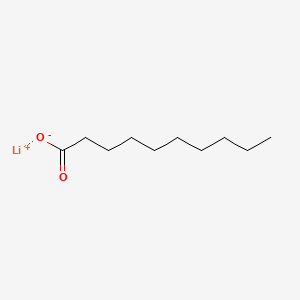



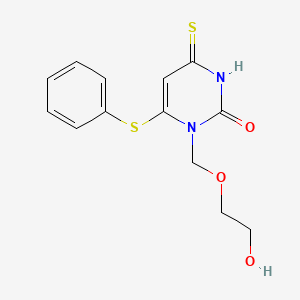
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate](/img/structure/B12677578.png)
